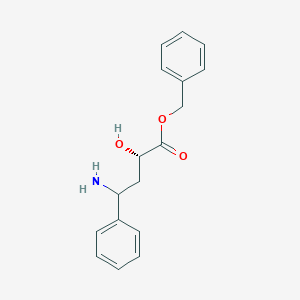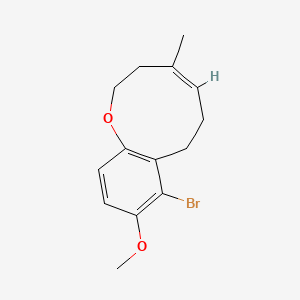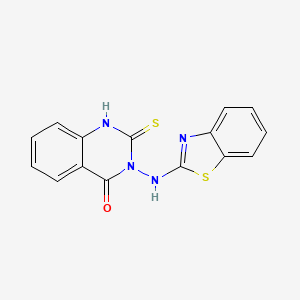![molecular formula C32H40FeP2-6 B14112016 Cyclopentane;ditert-butyl-[1-(5-diphenylphosphanylcyclopenta-1,3-dien-1-yl)ethyl]phosphane;iron](/img/structure/B14112016.png)
Cyclopentane;ditert-butyl-[1-(5-diphenylphosphanylcyclopenta-1,3-dien-1-yl)ethyl]phosphane;iron
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-[®-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine is a chiral phosphine ligand that has gained significant attention in the field of asymmetric catalysis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[®-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine typically involves the following steps:
Preparation of the Ferrocene Derivative: The starting material, ferrocene, is first functionalized to introduce the diphenylphosphino group. This is usually achieved through a lithiation reaction followed by the addition of diphenylphosphine chloride.
Formation of the Chiral Center: The chiral center is introduced by reacting the functionalized ferrocene with a chiral auxiliary or chiral reagent. This step is crucial for ensuring the enantioselectivity of the final product.
Introduction of the Di-tert-butylphosphine Group: The final step involves the introduction of the di-tert-butylphosphine group through a substitution reaction. This is typically done using a suitable phosphine reagent under controlled conditions.
Industrial Production Methods
Industrial production of (S)-1-[®-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine follows similar synthetic routes but on a larger scale. The key to successful industrial production lies in optimizing reaction conditions to maximize yield and minimize impurities. This often involves the use of high-throughput screening techniques and advanced purification methods.
化学反应分析
Types of Reactions
(S)-1-[®-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: It can be reduced back to the phosphine form from the oxide.
Substitution: The phosphine groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the phosphine oxide, while substitution reactions can yield a variety of alkylated or acylated phosphine derivatives.
科学研究应用
(S)-1-[®-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine has a wide range of applications in scientific research:
Chemistry: It is widely used as a ligand in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions.
Biology: The compound has been explored for its potential in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Its ability to induce high enantioselectivity makes it valuable in the synthesis of enantiomerically pure drugs.
Industry: The compound is used in the production of fine chemicals and specialty materials, where high enantioselectivity is required.
作用机制
The mechanism by which (S)-1-[®-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine exerts its effects involves the formation of a chiral environment around the metal center in catalytic reactions. This chiral environment induces enantioselectivity by favoring the formation of one enantiomer over the other. The molecular targets and pathways involved depend on the specific catalytic reaction being performed.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand but lacks the chiral properties of (S)-1-[®-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine.
Di-tert-butylphosphine: Another phosphine ligand but does not have the ferrocenyl group, which is crucial for the unique properties of the target compound.
Ferrocenylphosphine: Similar in structure but may not have the same level of enantioselectivity.
Uniqueness
(S)-1-[®-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine is unique due to its combination of a ferrocenyl group and chiral phosphine ligands, which together provide high enantioselectivity and versatility in various catalytic reactions.
属性
分子式 |
C32H40FeP2-6 |
|---|---|
分子量 |
542.5 g/mol |
IUPAC 名称 |
cyclopentane;ditert-butyl-[1-(5-diphenylphosphanylcyclopenta-1,3-dien-1-yl)ethyl]phosphane;iron |
InChI |
InChI=1S/C27H35P2.C5H5.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h8-21H,1-7H3;1-5H;/q-1;-5; |
InChI 键 |
RGCPUAGGKBHGBE-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C[C-]1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


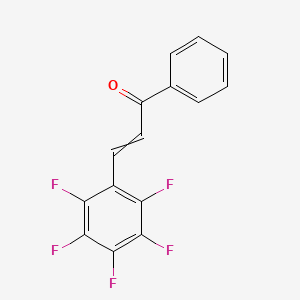
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14111942.png)
![2-Methyl-2-propanyl {(1R,2S)-1-[(cyclopropylsulfonyl)carbamoyl]-2-vinylcyclopropyl}carbamate](/img/structure/B14111946.png)
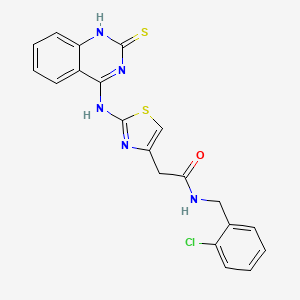
![3-[5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B14111955.png)
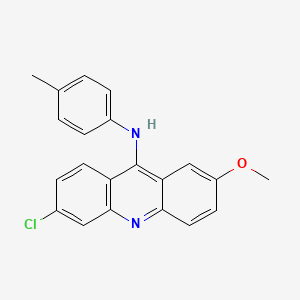
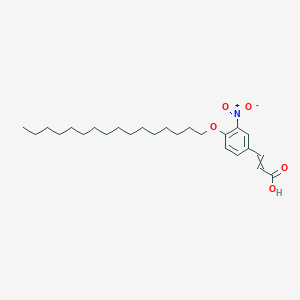
![1-(4-Hydroxy-3-methoxyphenyl)-2-(3-methoxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111997.png)

![Dibenz[b,j]oxacycloundecin-5-ol, 5,8,9,10-tetrahydro-12-Methoxy-7-Methyl-, (6E)-](/img/structure/B14112011.png)
